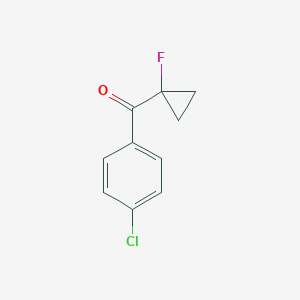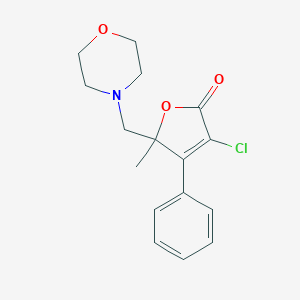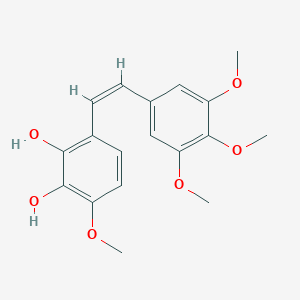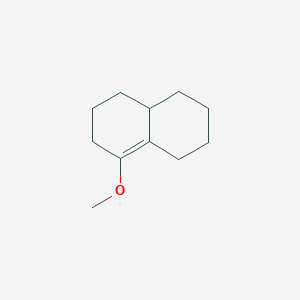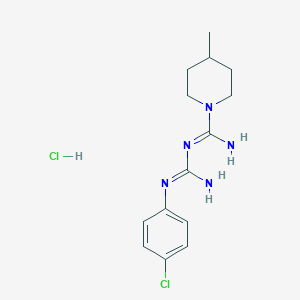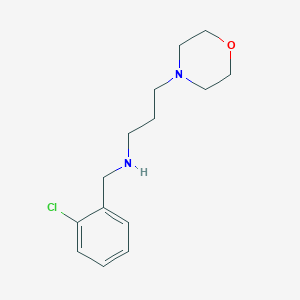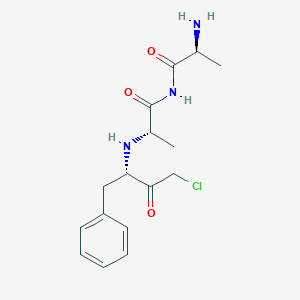![molecular formula C17H17NO6 B012652 [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate CAS No. 110882-08-1](/img/structure/B12652.png)
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate, also known as AOPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of acetylated phenyl esters, which have shown potential in various biological applications.
作用机制
The mechanism of action of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is not fully understood. However, it has been proposed that [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate exerts its anti-cancer effects by modulating multiple signaling pathways. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has also been found to inhibit the Akt/mTOR pathway, which is a signaling pathway that promotes cell growth and survival. In addition, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been reported to activate the JNK pathway, which is a stress-responsive pathway that regulates apoptosis and autophagy.
Biochemical and Physiological Effects:
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been shown to have various biochemical and physiological effects. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been reported to increase the production of reactive oxygen species (ROS), which can induce oxidative stress and damage DNA. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been shown to induce autophagy, which is a process that degrades damaged or dysfunctional cellular components.
实验室实验的优点和局限性
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several advantages for lab experiments. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is a synthetic compound that can be easily synthesized in good yield. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is also stable and can be stored for a long time without degradation. However, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has some limitations for lab experiments. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. In addition, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate research. One of the major areas of research is the development of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate analogs with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and toxicity of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate in vivo. In addition, the combination of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate with other anti-cancer agents is a promising direction for cancer therapy. Finally, the development of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate-based biosensors for the detection of cancer biomarkers is an emerging area of research.
Conclusion:
In conclusion, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is a synthetic compound that has shown potential in various biological applications, particularly in cancer therapy. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate exerts its anti-cancer effects by modulating multiple signaling pathways and inducing apoptosis. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several advantages for lab experiments, but also has some limitations. The future directions for [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate research include the development of analogs with improved potency and selectivity, investigation of the pharmacokinetics and toxicity of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate in vivo, and the combination of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate with other anti-cancer agents.
合成方法
The synthesis of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate involves the reaction between 2-acetoxy-4-iodoacetophenone and N-(2-oxopyrrolidin-1-yl)acrylamide in the presence of a palladium catalyst. This reaction leads to the formation of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been extensively studied for its potential in various biological applications. One of the major areas of research is cancer therapy. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has been found to sensitize cancer cells to chemotherapy, which can enhance the efficacy of cancer treatment.
属性
CAS 编号 |
110882-08-1 |
|---|---|
产品名称 |
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
分子式 |
C17H17NO6 |
分子量 |
331.32 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+ |
InChI 键 |
FQDBNRXUMKKJMP-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
同义词 |
3,4-DACP N-(3,4-diacetoxycinnamoyl)-2-pyrrolidone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)



